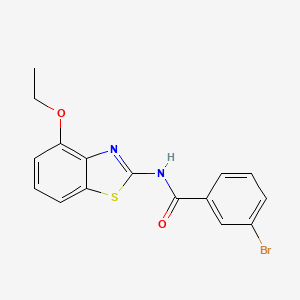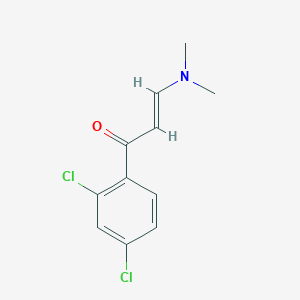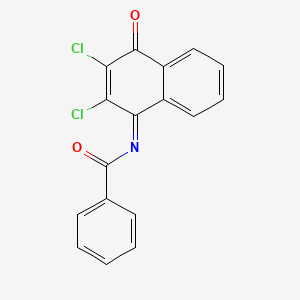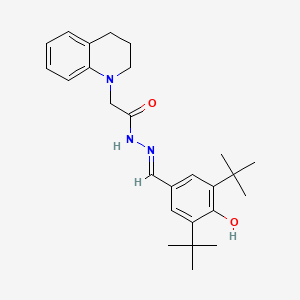
2-(2-Chloro-3-pyridinyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry and Properties of Benzimidazole Derivatives
Benzimidazole derivatives, including "2-(2-Chloro-3-pyridinyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole," have been extensively studied for their chemical variability and properties. The preparation procedures, properties of free organic compounds, and their different protonated and/or deprotonated forms have been summarized. Additionally, the complex compounds of these ligands show significant properties such as spectroscopic features, structures, magnetic properties, and biological and electrochemical activity, suggesting potential for further investigation into unknown analogues (Boča, Jameson, & Linert, 2011).
Applications in Optoelectronic Materials
Research on quinazoline and pyrimidine derivatives, related to benzimidazole compounds, for optoelectronic materials has shown that incorporating benzimidazole and related fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These derivatives have been applied in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties and incorporation into materials for organic light-emitting diodes highlight the significant role these compounds play in developing advanced optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological Significance and Optical Sensors
Benzimidazole derivatives are also prominent in the development of optical sensors due to their exquisite sensing materials and a range of biological and medicinal applications. The capability of these derivatives to form coordination as well as hydrogen bonds makes them suitable as sensing probes, highlighting their biological significance beyond their chemical properties (Jindal & Kaur, 2021).
Anticancer Potential
The design strategy for synthesizing benzimidazole derivatives as anticancer agents has been extensively reviewed, showing that benzimidazole and its derivatives exhibit a broad range of biological activities due to their resemblance to naturally occurring nitrogenous bases. These derivatives act through different mechanisms, including intercalation, alkylating agents, and tubulin inhibitors, presenting a promising area for developing targeted anticancer therapies (Akhtar et al., 2019).
Therapeutic Potential
The therapeutic potential of benzimidazole compounds extends to antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant applications. The existence of the benzimidazole core in numerous groups of biological agents underscores its importance as a scaffold for developing new therapeutic compounds, demonstrating the versatility and wide-ranging application of these compounds in medicine and pharmacology (Babbar, Swikriti, & Arora, 2020).
Propiedades
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3/c21-18-15(7-4-10-25-18)19-26-16-8-1-2-9-17(16)27(19)12-13-5-3-6-14(11-13)20(22,23)24/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZAQWGBZPTXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)C(F)(F)F)C4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-3-pyridinyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine](/img/structure/B2705444.png)

![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2705446.png)

![4-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2705450.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2705452.png)
![3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2705456.png)
![4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2705457.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2705464.png)
![7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
![5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2705466.png)